Ochracenomicin C

Antibacterial Screening Angucycline SAR Natural Product Potency

Ochracenomicin C (CAS 164177-47-3) is a benz[a]anthraquinone antibiotic isolated from the actinomycete Amicolatopsis sp. MJ950-89F4.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
Cat. No. B1247681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchracenomicin C
Synonymsochracenomicin C
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2C3C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O
InChIInChI=1S/C19H20O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,9,11,15-16,20,24H,5-8H2,1H3
InChIKeyHSMRINIPWDKRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ochracenomicin C: A Structurally Distinct Benz[a]anthraquinone Antibiotic for Specialized Antibacterial Screening


Ochracenomicin C (CAS 164177-47-3) is a benz[a]anthraquinone antibiotic isolated from the actinomycete Amicolatopsis sp. MJ950-89F4 [1]. It is a member of the angucycline antibiotic class, a subgroup of polyketide natural products [2]. This compound possesses the molecular formula C₁₉H₂₀O₅ and a molecular weight of 328.36 g/mol [3]. Ochracenomicin C is one of three related congeners (Ochracenomicins A, B, and C) co-produced by the same bacterial strain, each exhibiting distinct and quantifiable differences in antimicrobial potency and spectrum [1].

Why Ochracenomicin C Cannot Be Interchanged with Other Angucyclines or its Congeners


Direct substitution of Ochracenomicin C with its structurally similar congeners, Ochracenomicin A or B, or with other benz[a]anthraquinones (e.g., ochromycinone, tetrangomycin), is not scientifically valid. The original 1995 characterization paper provides a direct head-to-head comparison of antimicrobial activities for the three co-isolated compounds [1]. This study demonstrates that Ochracenomicin A exhibits broad and potent antibacterial activity, Ochracenomicin B is completely inactive against the tested panel, and Ochracenomicin C displays weak activity against Gram-positive bacteria only [1]. These functional differences arise from subtle, yet critical, variations in their core ring system saturation, underscoring that even within a single fermentation batch, congener-specific activity is paramount for experimental reproducibility and interpretability.

Quantitative Differentiation Guide for Ochracenomicin C


Weak Antibacterial Potency (MIC) Against Gram-Positive Bacteria

In a direct, head-to-head comparison of MIC values for the three co-produced congeners, Ochracenomicin C demonstrated significantly weaker antibacterial activity than Ochracenomicin A. For a representative Gram-positive strain, Ochracenomicin C exhibited an MIC of 100 µg/mL, while Ochracenomicin A had an MIC of 0.39 µg/mL [1]. Ochracenomicin B showed no activity (MIC >100 µg/mL). This quantifies Ochracenomicin C as being over 250-fold less potent than Ochracenomicin A in this assay.

Antibacterial Screening Angucycline SAR Natural Product Potency

Narrow Antibacterial Spectrum: Activity Limited to Gram-Positive Bacteria

The antimicrobial spectrum of Ochracenomicin C is narrow, restricted solely to Gram-positive bacteria. In direct contrast, Ochracenomicin A demonstrates a broad spectrum, with activity against Gram-positive bacteria (including MRSA), some Gram-negative bacteria, and the yeast Candida albicans [1]. Ochracenomicin C exhibited no activity against any tested Gram-negative bacteria or yeast [1]. This qualitative difference in spectrum is a key differentiation factor.

Antimicrobial Spectrum Selectivity Bacterial Physiology

Structural Differentiation: Reduced Quinone Core Impacts Activity

Ochracenomicin C (C₁₉H₂₀O₅) is structurally differentiated from its more active congener, Ochracenomicin A (C₁₉H₁₆O₆), by the saturation state of its core benz[a]anthraquinone ring system [1]. The NMR analysis confirms that the C-5/C-6 double bond of the quinone system in Ochracenomicin A is reduced to a single bond in Ochracenomicin C [1]. This single chemical change, from a planar, conjugated quinone to a more flexible, saturated system, correlates with the >250-fold decrease in antibacterial potency observed [1]. Ochracenomicin B (C₁₉H₂₀O₄) represents a further reduction state and is completely inactive.

Structural Biology Chemoinformatics Biosynthesis

Class Assignment: A Low-Potency Member of the Angucycline Antibiotics

Ochracenomicin C is classified as an angucycline antibiotic, a large family of polyketide-derived natural products known for their broad spectrum of biological activities [1]. Within this class, the antimicrobial potency of angucyclines can vary dramatically, with MIC values ranging from low nanomolar to high micromolar concentrations [2]. The weak, Gram-positive-specific activity of Ochracenomicin C (MIC ~100 µg/mL) positions it at the lower end of the potency spectrum for this class, a fact that is critical when selecting it as a tool compound or a reference standard.

Natural Product Chemistry Polyketide Classification Antibiotic Families

Validated Research and Procurement Scenarios for Ochracenomicin C


Structure-Activity Relationship (SAR) Studies of Benz[a]anthraquinones

Ochracenomicin C serves as a critical 'low-activity' reference point in SAR studies. Its direct, quantifiable comparison to the potent Ochracenomicin A (MIC 0.39 µg/mL vs. 100 µg/mL) provides a clear functional readout for the impact of core ring saturation on antibacterial activity [1]. Procurement for this purpose is justified by the need for a precisely characterized, inactive or weakly active analog to validate hypotheses about essential pharmacophores.

Investigating Gram-Negative Intrinsic Resistance Mechanisms

The selective, narrow-spectrum activity of Ochracenomicin C—active only against Gram-positive bacteria—makes it a valuable tool for studying bacterial membrane permeability and efflux mechanisms [1]. Researchers can use it as a control compound in assays designed to understand why certain benz[a]anthraquinones fail to penetrate or are actively exported by Gram-negative cell envelopes, a key challenge in antibiotic discovery.

Biosynthetic Pathway Engineering and Metabolite Profiling

As a co-produced minor metabolite of Amicolatopsis sp., Ochracenomicin C is an authentic analytical standard for monitoring fermentation optimization and genetic manipulation of the ochracenomicin biosynthetic gene cluster [1]. Its unique mass (328.36 g/mol) and distinct NMR fingerprint [1] are essential for confirming its production or absence in engineered strains, especially when attempting to upregulate the more active Ochracenomicin A.

Authentic Analytical Standard for Natural Product Dereplication

In natural product discovery programs, Ochracenomicin C serves as a certified reference material for dereplication. Its well-defined structure and low bioactivity allow for rapid identification via LC-MS and NMR, preventing the costly and time-consuming re-isolation of a known, weakly active compound [1]. This is a critical step in prioritizing novel, potent metabolites.

Technical Documentation Hub

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35 linked technical documents
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